![molecular formula C13H9BrF3NO3S B262936 3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262936.png)
3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide
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Overview
Description
3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has gained significant attention in the scientific community due to its potential applications in cancer therapy and metabolic disorders.
Mechanism of Action
3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide binds to the active site of glutaminase, inhibiting its activity and preventing the conversion of glutamine to glutamate. This leads to a decrease in cellular ATP production and an increase in reactive oxygen species, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide has been shown to selectively target cancer cells while leaving normal cells unaffected. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide has been shown to improve insulin sensitivity and reduce inflammation in animal models of obesity and diabetes.
Advantages and Limitations for Lab Experiments
One advantage of 3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide is its specificity for glutaminase, which allows for targeted inhibition of this enzyme. However, 3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide has limited solubility in water and can be difficult to work with in lab experiments. In addition, 3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide has a short half-life in vivo, which may limit its effectiveness in clinical applications.
Future Directions
Future research on 3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide could focus on improving its solubility and stability, as well as developing more potent analogs. 3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide could also be studied in combination with other cancer therapies to enhance their effectiveness. In addition, 3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide could be studied in other disease models to explore its potential in treating metabolic disorders beyond obesity and diabetes.
Synthesis Methods
3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide can be synthesized through multiple routes, including the reaction of 3-bromoaniline with trifluoromethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product can be purified through recrystallization or column chromatography.
Scientific Research Applications
3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide has been extensively studied for its potential in cancer therapy. Glutamine is a key nutrient for cancer cells, and targeting glutaminase with 3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide has been shown to inhibit cancer cell growth and induce apoptosis. 3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide has also been studied for its potential in treating metabolic disorders such as obesity and diabetes.
properties
Product Name |
3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide |
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Molecular Formula |
C13H9BrF3NO3S |
Molecular Weight |
396.18 g/mol |
IUPAC Name |
3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H9BrF3NO3S/c14-9-2-1-3-12(8-9)22(19,20)18-10-4-6-11(7-5-10)21-13(15,16)17/h1-8,18H |
InChI Key |
SZAQIQRIFIUFNT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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